
Ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate is an organic compound with a complex structure that includes a nitro group, a chloro group, and an ester functional group
Méthodes De Préparation
The synthesis of Ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate typically involves the reaction of 5-chloro-2-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by esterification to yield the desired product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction time.
Analyse Des Réactions Chimiques
Ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form new derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various nucleophiles. Major products formed from these reactions include amines, carboxylic acids, and substituted derivatives.
Applications De Recherche Scientifique
Ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing active intermediates that can interact with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate can be compared with similar compounds such as:
Ethyl 3-(2-nitrophenyl)-3-oxopropanoate: Lacks the chloro group, resulting in different reactivity and applications.
Ethyl 3-(5-bromo-2-nitrophenyl)-3-oxopropanoate: The bromo group can lead to different substitution reactions compared to the chloro group.
Ethyl 3-(5-chloro-2-aminophenyl)-3-oxopropanoate:
Propriétés
Formule moléculaire |
C11H10ClNO5 |
|---|---|
Poids moléculaire |
271.65 g/mol |
Nom IUPAC |
ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H10ClNO5/c1-2-18-11(15)6-10(14)8-5-7(12)3-4-9(8)13(16)17/h3-5H,2,6H2,1H3 |
Clé InChI |
NHVKBWWWJNULDO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Boc-2-methyl-7-azaspiro[3.5]nonan-2-ol](/img/structure/B13699392.png)
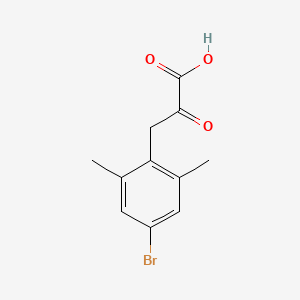


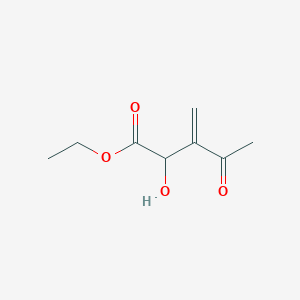
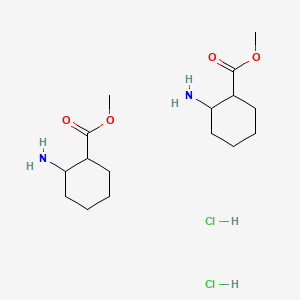
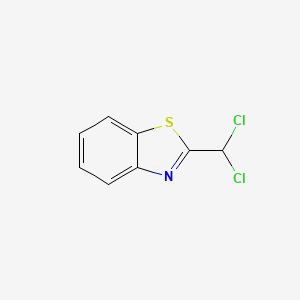
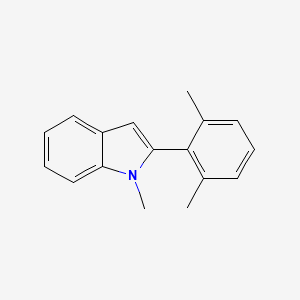
![5-[(Trimethylsilyl)ethynyl]picolinonitrile](/img/structure/B13699444.png)
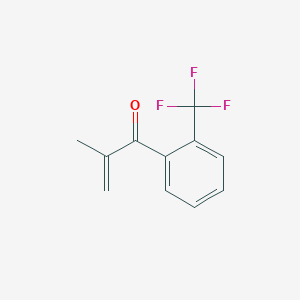

![2-Amino-7-bromo-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13699460.png)
![[3,4,6-Triacetyloxy-5-(2,2,2-trichloroethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13699464.png)
![1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-[3-methoxy-4-(methoxymethoxy)phenyl]-2-propen-1-one](/img/structure/B13699468.png)
